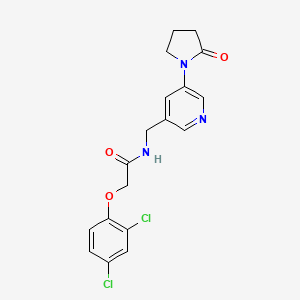
2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex chemical procedures aimed at introducing specific functional groups to achieve desired properties. For instance, the synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, explores the variants in N-acyl, N-alkyl, and amino functions to achieve potent biological activities (Barlow et al., 1991). Another example includes the synthesis of compounds derived from the indibulin and combretastatin scaffolds, indicating a multistep reaction process to achieve targeted cytotoxic activity against cancerous cell lines (Moghadam & Amini, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, providing detailed insights into the arrangement of atoms and the spatial orientation of functional groups. Studies like the synthesis and crystal structure analysis of related compounds provide valuable data on the molecular geometry, confirming the structure through elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction (Xue et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore their reactivity channels, including oxidation reactions and the potential for forming new compounds through chemical transformations. Research on the chemical oxidation of related compounds has revealed multiple products, indicating diverse reactivity channels that depend on the oxidant and reaction conditions (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the behavior of these compounds under various conditions. Detailed analysis of crystal structures, for example, helps in understanding the compound's stability, packing, and intermolecular interactions, which directly influence its physical properties (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical reactions, are essential aspects of chemical research. The study of oxidation reactivity channels of similar compounds, as well as their reactions with other chemicals, provides insights into their chemical behavior and potential applications (Pailloux et al., 2007).
科学的研究の応用
Oxidation Reactivity and Synthetic Applications
Research on similar structures to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide has shown that such compounds can undergo various chemical reactions, yielding a range of products depending on the oxidant and reaction conditions. This reactivity is crucial for synthesizing novel organic compounds with potential applications in drug development and materials science (Pailloux et al., 2007).
Corrosion Inhibition
Derivatives of N-(pyridin-2-yl) acetamide, closely related to the chemical structure of interest, have been synthesized and evaluated as corrosion inhibitors. These compounds exhibit promising inhibition efficiencies, which could be valuable for protecting metals and alloys in various industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Compounds synthesized from starting materials similar to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide have shown antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents for treating infections (Hossan et al., 2012).
Antioxidant Activity
The antioxidant properties of compounds structurally related to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide have been explored, indicating potential applications in preventing oxidative stress-related diseases (Nguyen et al., 2022).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-13-3-4-16(15(20)7-13)26-11-17(24)22-9-12-6-14(10-21-8-12)23-5-1-2-18(23)25/h3-4,6-8,10H,1-2,5,9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFXGDUNKRFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


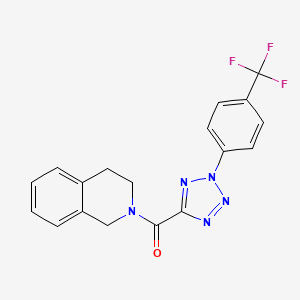

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)
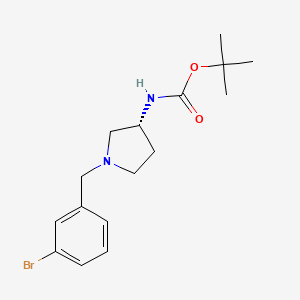

![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)
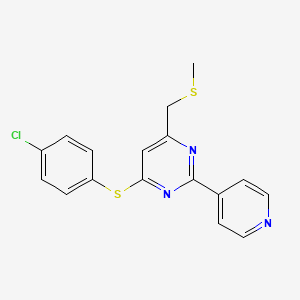
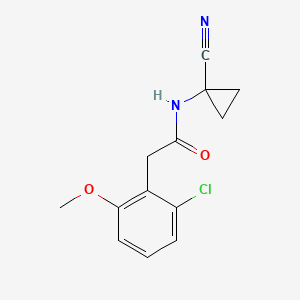

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)